![molecular formula C13H12Cl3NOS B5859021 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide](/img/structure/B5859021.png)
3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide (TIBO) is a synthetic compound that belongs to the family of benzothiophene derivatives. This compound is known for its antiviral properties and has been extensively studied for its potential use in the treatment of HIV and other viral infections.
Wirkmechanismus
3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide inhibits the reverse transcriptase enzyme of HIV by binding to the enzyme's active site and preventing the conversion of viral RNA to DNA. This prevents the virus from replicating and infecting new cells. 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide also has an effect on the viral envelope, which is essential for the virus to enter host cells.
Biochemical and Physiological Effects:
3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for antiviral therapy. However, 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide has also been shown to have some cytotoxic effects, particularly at high concentrations. 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide has also been shown to have some effects on the immune system, although the exact mechanisms are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide is its specificity for the reverse transcriptase enzyme of HIV, which makes it a promising candidate for antiviral therapy. 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide also has good bioavailability and low toxicity, which are important considerations for drug development. However, 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide has some limitations for lab experiments, particularly its cytotoxic effects at high concentrations. 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide also has some limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Zukünftige Richtungen
Future research on 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide could focus on improving its solubility and stability, as well as reducing its cytotoxic effects. 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide could also be studied in combination with other antiviral agents to improve its efficacy and reduce the risk of drug resistance. Additionally, 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide could be studied for its potential use in the treatment of other viral infections, such as hepatitis B and C. Finally, 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide could be studied for its potential use in the prevention of HIV transmission, particularly in high-risk populations.
Synthesemethoden
The synthesis of 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide involves the reaction of 3,4,6-trichlorobenzothiophene with isobutylamine and 2-cyanobenzamide in the presence of a base catalyst. The reaction proceeds via a nucleophilic substitution mechanism, and the final product is obtained after purification and crystallization.
Wissenschaftliche Forschungsanwendungen
3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide has been extensively studied for its antiviral properties, particularly its ability to inhibit the reverse transcriptase enzyme of HIV. This enzyme is essential for the replication of the virus, and inhibition of this enzyme can prevent the virus from multiplying. 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide has also been shown to have activity against other viruses such as herpes simplex virus and cytomegalovirus.
Eigenschaften
IUPAC Name |
3,4,6-trichloro-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3NOS/c1-6(2)5-17-13(18)12-11(16)10-8(15)3-7(14)4-9(10)19-12/h3-4,6H,5H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGBKZASISSGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C2=C(S1)C=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-trichloro-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.